![molecular formula C13H17ClN2O4S B5775950 4-chloro-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5775950.png)

4-chloro-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound belongs to a class of chemicals that combine functional groups characteristic of morpholines and sulfonamides. These classes of chemicals are known for their diverse applications in organic synthesis, medicinal chemistry, and as building blocks for biologically active substances. Morpholines, in particular, are synthesized from vicinal amino alcohols and their derivatives, indicating a versatile synthetic pathway that could be applicable to our compound of interest.

Synthesis Analysis

Synthesis of morpholine derivatives, such as our compound, typically involves the reaction of vicinal amino alcohols with appropriate sulfonating agents. The synthetic route might also involve oxiranes and aziridines as starting materials. These methods allow for the incorporation of the morpholine ring and the sulfonamide group into the final compound, offering a wide array of biological activities and potential uses in medicinal chemistry.

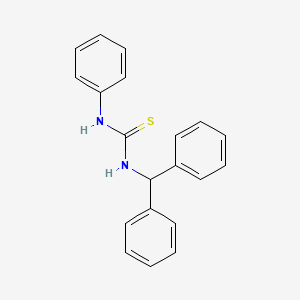

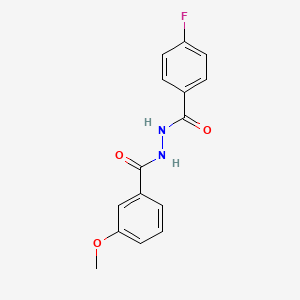

Molecular Structure Analysis

The molecular structure of "4-chloro-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide" is expected to feature a benzene ring sulfonated with a chloro-substituent and a morpholine ring attached via an N-methyl-N-[2-oxoethyl] linker. This structure suggests possible interactions and reactivity patterns, such as hydrogen bonding and electronic effects, impacting its chemical behavior and biological activity.

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives often leverage the nucleophilicity of the nitrogen atom in the ring or the reactivity of the attached functional groups. For our compound, potential reactions might include nucleophilic substitution at the chloro-substituted benzene ring or reactions involving the sulfonamide group. These reactions could be exploited to further modify the compound or to integrate it into more complex molecules.

Physical Properties Analysis

While specific data on "4-chloro-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide" are not provided, morpholine derivatives generally exhibit moderate to high solubility in organic solvents and water, depending on the nature of the substituents. The presence of the sulfonamide group is likely to increase water solubility, whereas the chloro-substituent might influence the compound's boiling point and density.

Chemical Properties Analysis

The chemical properties of morpholine derivatives are influenced by the basicity of the morpholine nitrogen, the electronic effects of the sulfonamide group, and the reactivity of the chloro-substituent. These groups confer the compound with the ability to act as a nucleophile in various reactions and to participate in hydrogen bonding, impacting its stability and reactivity.

For detailed synthesis methods, molecular insights, and specific chemical behaviors, the following resources provide comprehensive information:

Palchikov, V. (2013). Morpholines. Synthesis and biological activity. Russian Journal of Organic Chemistry, 49, 787-814. Access here.

Issac, R., & Tierney, J. (1996). SYNTHESIS, SPECTROSCOPIC AND STRUCTURAL PROPERTIES OF NOVEL SUBSTITUTED 2-TRICHLOROMETHYL-3-PHENYL-1,3-THIAZOLIDIN-4-ONES. Heterocyclic Communications, 2, 227-232. Access here.

Eigenschaften

IUPAC Name |

4-chloro-N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O4S/c1-15(10-13(17)16-6-8-20-9-7-16)21(18,19)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMKRAAWOGVLDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5775905.png)

![N-cyclopropyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5775920.png)

![1-[4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone oxime](/img/structure/B5775930.png)

![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-4,6-dimethylpyrimidine](/img/structure/B5775938.png)

![methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5775956.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B5775957.png)

![9-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775969.png)